REACTION_SMILES
|
[N:20](=[N+:21]=[N-:22])[CH2:23][c:24]1[c:25]([C:35]#[N:36])[n:26][c:27]([CH3:34])[c:28]([O:31][CH2:32][CH3:33])[c:29]1[CH3:30].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1.[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[N:20]1=[C:35]([NH2:36])[c:25]2[c:24]([c:29]([CH3:30])[c:28]([O:31][CH2:32][CH3:33])[c:27]([CH3:34])[n:26]2)[CH2:23]1
|
Name
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CCOc1c(C)nc(C#N)c(CN=[N+]=[N-])c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOc1c(C)nc(C#N)c(CN=[N+]=[N-])c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1c(C)nc2c(c1C)CN=C2N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |